Methyl 3-chloropyrazine-2-carboxylate

Pharmaceutical Intermediates Agrochemical Synthesis Process Chemistry

Methyl 3-chloropyrazine-2-carboxylate is a halogenated pyrazine carboxylate ester, a versatile building block in organic synthesis. The 3-chloro substituent provides an optimal balance of stability and reactivity for nucleophilic aromatic substitution, enabling efficient, high-yielding derivatization. This solid compound is a key intermediate in pharmaceuticals targeting neurological disorders and mycobacterial infections, as well as agrochemicals. Its consistent ≥98% purity and multi-vendor, kg-scale availability ensure a seamless transition from bench-scale research to pilot production. Choose this compound for predictable reactivity, validated analytical data, and a robust supply chain.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
CAS No. 27825-21-4
Cat. No. B030352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloropyrazine-2-carboxylate
CAS27825-21-4
SynonymsMethyl 3-Chloropyrazine-2-carboxylate; 
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=CN=C1Cl
InChIInChI=1S/C6H5ClN2O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3
InChIKeySSXOFWYPCZOGBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-chloropyrazine-2-carboxylate (CAS 27825-21-4) Procurement Guide for Pharmaceutical and Agrochemical R&D


Methyl 3-chloropyrazine-2-carboxylate (CAS 27825-21-4) is a halogenated pyrazine carboxylate ester, with the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 [1]. This compound serves as a versatile heterocyclic building block in organic synthesis, most notably as a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders and mycobacterial infections . Its primary value derives from the presence of the chlorine atom at the 3-position of the pyrazine ring, which acts as a reactive handle for nucleophilic aromatic substitution, enabling the efficient construction of complex molecular architectures .

Why Methyl 3-chloropyrazine-2-carboxylate Cannot Be Arbitrarily Substituted with Similar Pyrazine Esters


Substitution of Methyl 3-chloropyrazine-2-carboxylate with other pyrazine carboxylates is not trivial due to significant differences in reactivity, physicochemical properties, and synthetic utility. The specific halogen (chlorine) at the 3-position provides an optimal balance between stability and reactivity in nucleophilic substitution reactions, which is crucial for predictable, high-yielding derivatization . Analogs with different halogens (e.g., Br, F) or ester groups (e.g., ethyl) exhibit altered reaction kinetics, regioselectivity, and downstream product profiles, directly impacting synthetic efficiency and cost . Furthermore, its physical state (solid) and validated analytical data streamline procurement and quality control for pilot-scale synthesis .

Comparative Evidence: Methyl 3-chloropyrazine-2-carboxylate vs. Analogs for Informed Procurement


Physical State Advantage: Methyl Ester Exists as a Solid vs. Liquid Analogs

Methyl 3-chloropyrazine-2-carboxylate is a solid at standard storage temperatures (2-8°C) with a melting point of 33°C . This is a critical differentiator compared to the ethyl ester analog (Ethyl 3-chloropyrazine-2-carboxylate, CAS 655247-45-3), which is typically supplied as a liquid . Solid materials generally offer superior stability, easier handling for precise weighing in automated synthesis, and reduced risk of spillage or volatilization during transfer and storage.

Pharmaceutical Intermediates Agrochemical Synthesis Process Chemistry

Synthetic Yield Improvement via Pd-Catalyzed Carbonylation vs. Traditional Esterification

A palladium-catalyzed carbonylation route from chloropyrazines offers a potentially higher-yielding and more atom-economical method for synthesizing pyrazinecarboxylic esters, including methyl 3-chloropyrazine-2-carboxylate, compared to traditional acid-catalyzed esterification . The study reports that Pd-catalyzed carbonylation of chloropyrazines in methanol led to pyrazinecarboxylic esters in good yields . While specific yields for the target compound are not provided, this class of reaction is known for minimizing side products and reducing waste. In contrast, traditional esterification can be equilibrium-limited, often requiring excess alcohol or dehydrating agents, which can lead to higher purification costs.

Catalysis Green Chemistry Process Optimization

Validated Antimycobacterial Target Engagement for Derivative Development

Derivatives of Methyl 3-chloropyrazine-2-carboxylate have demonstrated a defined mechanism of action as inhibitors of the enzyme PanD, a crucial component of the CoA biosynthetic pathway essential for Mycobacterium tuberculosis (Mtb) . This specific target engagement provides a strong rationale for its use as a privileged scaffold in antimycobacterial drug discovery. In contrast, the 3-fluoro analog (Methyl 3-fluoropyrazine-2-carboxylate, CAS 1261487-49-3) is reported as a potent anti-tuberculosis drug itself, acting as an analog of thiacetazone, suggesting a different, potentially less tunable, mechanism .

Antimicrobial Drug Discovery Medicinal Chemistry Tuberculosis

Market Availability and Purity Metrics for Scalable Procurement

Methyl 3-chloropyrazine-2-carboxylate (CAS 27825-21-4) is widely available from multiple global vendors with a standard minimum purity specification of 98% (GC) and a moisture content of ≤0.5% [1]. Its production scale is reported to be up to kilograms [1]. In contrast, the bromo analog (Methyl 3-bromopyrazine-2-carboxylate, CAS 51171-02-9) is also available but from a more limited number of specialty suppliers, potentially impacting lead times and cost for larger-scale projects . Furthermore, the 3-fluoro analog (CAS 1261487-49-3) is a much newer entry to the market with less established supply chains .

Supply Chain Quality Control Bulk Chemicals

Regioselectivity in Nucleophilic Substitution: Chlorine vs. Other Halogens

The chlorine atom in Methyl 3-chloropyrazine-2-carboxylate provides an optimal leaving group for SNAr reactions, offering a balance between reactivity and stability that is superior to other halogens. The bromo analog is more reactive, which can lead to unwanted side reactions and lower yields in complex syntheses, while the fluoro analog is significantly less reactive, often requiring harsher conditions that limit functional group compatibility . This balance makes the chloro-substituted compound a more versatile and predictable intermediate for a broader range of nucleophiles (amines, thiols) under milder conditions .

Organic Synthesis Medicinal Chemistry Halogen Exchange

Primary Application Scenarios for Methyl 3-chloropyrazine-2-carboxylate Based on Differentiated Evidence


Pharmaceutical Lead Optimization and SAR Studies

Its defined target engagement (PanD inhibition in M. tuberculosis) makes it an ideal starting point for structure-activity relationship (SAR) studies in antimycobacterial drug discovery . The predictable reactivity of the chlorine atom allows for systematic functionalization to probe the binding pocket and optimize potency and selectivity. The solid physical state and high purity ensure accurate weighing and reliable analytical data for SAR campaigns .

Process Chemistry and Pilot-Scale Synthesis

The compound's robust supply chain (multiple vendors, kg-scale availability) and consistent purity (≥98%) support seamless transition from bench-scale research to pilot-scale production . Its solid nature simplifies handling and storage in larger quantities, reducing operational hazards and improving process control. Knowledge of an efficient Pd-catalyzed synthetic route can also inform cost-effective procurement strategies .

Development of Neurological Disorder Therapeutics

It is specifically cited as a key intermediate in the synthesis of pharmaceuticals for treating neurological disorders, offering a direct entry point into this therapeutic area . The balanced reactivity of the 3-chloro group enables the construction of complex, functionalized pyrazine cores required for crossing the blood-brain barrier and interacting with CNS targets.

Agrochemical Discovery and Formulation

The compound is utilized in the formulation of agrochemicals, including fungicides and herbicides . The solid physical state and ease of derivatization are advantageous for generating libraries of novel pyrazine-based active ingredients with improved environmental stability and target specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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